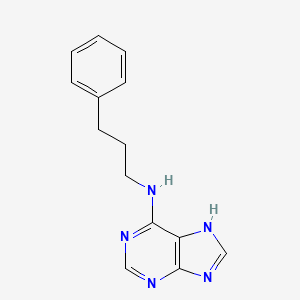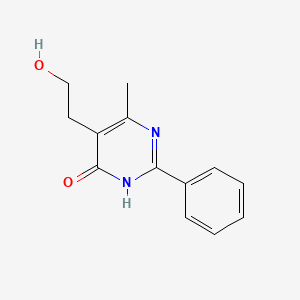![molecular formula C14H15BrN2O2 B6420402 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 68454-54-6](/img/structure/B6420402.png)
2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione (2-BHDC) is an organic compound that has been studied for its numerous applications in the fields of chemistry and biochemistry. The compound has been found to have a wide range of properties, including its ability to act as a catalyst in organic synthesis and its ability to act as a ligand in coordination chemistry. In addition, 2-BHDC has been studied for its potential use as a drug or therapeutic agent.
科学的研究の応用
2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is a versatile compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as a catalyst in organic synthesis, its ability to act as a ligand in coordination chemistry, and its potential use as a drug or therapeutic agent. In addition, this compound has been used in the synthesis of heterocyclic compounds, in the synthesis of polymers, and in the synthesis of organometallic compounds.
作用機序
The mechanism of action of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione is not fully understood. However, it is believed that this compound acts as a catalyst in organic synthesis by forming a reversible covalent bond with the substrate, which then allows the substrate to undergo the desired reaction. In addition, this compound is believed to act as a ligand in coordination chemistry by forming a reversible covalent bond with the metal ion, which then allows the metal ion to undergo the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of certain diseases. In addition, this compound has been found to have some anti-cancer and anti-bacterial properties, although further research is needed to confirm these findings.
実験室実験の利点と制限
The advantages of using 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione in laboratory experiments include its high reactivity and its ability to form stable complexes with metal ions. In addition, this compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
The future directions for 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione research include further investigation into its biochemical and physiological effects, its potential therapeutic applications, and its ability to act as a catalyst in organic synthesis. In addition, further research into the mechanism of action of this compound and its ability to form stable complexes with metal ions is needed. Finally, further research into the synthesis of this compound and its use in the synthesis of heterocyclic compounds, polymers, and organometallic compounds is also needed.
合成法
The synthesis of 2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione can be accomplished via a few different methods. The most common and widely used method is the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a base. This reaction produces this compound in high yields. Other methods for synthesizing this compound include the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a strong acid, the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a Lewis acid, and the reaction of 2-bromophenylhydrazine and dimethylcyclohexane-1,3-dione in the presence of a Grignard reagent.
特性
IUPAC Name |
2-[(2-bromophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-6-4-3-5-9(10)15/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMYEJPCMXHEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=CC=C2Br)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6420319.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B6420332.png)
![ethyl (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-3-oxopropanoate](/img/structure/B6420338.png)
![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)
![3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6420353.png)


![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H,4H,5H-benzo[g]indazole-3-carbohydrazide](/img/structure/B6420390.png)
![N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6420404.png)
![3-(4-ethylphenyl)-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420408.png)
![(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6420411.png)
![N'-[(1E)-(1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6420423.png)
![2-(2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid](/img/structure/B6420439.png)